molecular formula C24H31N3O5 B2582004 methyl 3-(5-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896384-61-5

methyl 3-(5-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2582004
CAS No.: 896384-61-5
M. Wt: 441.528
InChI Key: UCTXHCHUUGXDNZ-UHFFFAOYSA-N
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Description

Methyl 3-(5-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazoline core, which is known for its biological activity, and a carbamoyl group, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction between the quinazoline derivative and an isocyanate or carbamoyl chloride.

    Attachment of the Cyclohexenyl Group: The cyclohexenyl group can be attached through a Heck or Suzuki coupling reaction, using a cyclohexenyl halide and a palladium catalyst.

    Final Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, to form epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the carbamoyl group, leading to the formation of amines or reduced quinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines, reduced quinazoline derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinazoline core is known for its biological activity, making it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Pharmaceuticals: Its unique structure allows for the exploration of new pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of methyl 3-(5-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can inhibit certain enzymes, while the carbamoyl group can enhance binding affinity and selectivity. The cyclohexenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.

    Carbamoyl-Containing Compounds: Compounds like carbamazepine, which is used as an anticonvulsant.

Uniqueness

Methyl 3-(5-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core, a carbamoyl group, and a cyclohexenyl group

Properties

IUPAC Name

methyl 3-[6-[2-(cyclohexen-1-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-32-23(30)18-11-12-19-20(16-18)26-24(31)27(22(19)29)15-7-3-6-10-21(28)25-14-13-17-8-4-2-5-9-17/h8,11-12,16H,2-7,9-10,13-15H2,1H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTXHCHUUGXDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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